molecular formula C13H9BrF2O B7994166 4-Bromo-3',4'-difluoro-5'-methoxybiphenyl

4-Bromo-3',4'-difluoro-5'-methoxybiphenyl

Cat. No.: B7994166
M. Wt: 299.11 g/mol
InChI Key: SHOFUDLXPAZQLD-UHFFFAOYSA-N
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Description

4-Bromo-3',4'-difluoro-5'-methoxybiphenyl is a halogenated biphenyl derivative with a bromine atom at the 4-position, fluorine atoms at the 3' and 4' positions, and a methoxy group at the 5' position of the biphenyl scaffold. Its molecular formula is $ \text{C}{13}\text{H}9\text{BrF}_2\text{O} $, and it is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and materials science due to the electronic and steric effects imparted by its substituents .

Properties

IUPAC Name

5-(4-bromophenyl)-1,2-difluoro-3-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrF2O/c1-17-12-7-9(6-11(15)13(12)16)8-2-4-10(14)5-3-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHOFUDLXPAZQLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C2=CC=C(C=C2)Br)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrF2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3’,4’-difluoro-5’-methoxybiphenyl typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base, and an appropriate solvent. The reaction is carried out under mild conditions, making it suitable for the synthesis of various biphenyl derivatives .

Industrial Production Methods

While specific industrial production methods for 4-Bromo-3’,4’-difluoro-5’-methoxybiphenyl are not well-documented, the Suzuki–Miyaura coupling reaction is scalable and can be adapted for large-scale production. The choice of reagents, catalysts, and reaction conditions can be optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3’,4’-difluoro-5’-methoxybiphenyl can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized biphenyl compounds.

Scientific Research Applications

Chemistry

4-Bromo-3',4'-difluoro-5'-methoxybiphenyl serves as a building block for synthesizing more complex organic molecules. Its unique electronic properties make it suitable for:

  • Developing new materials.
  • Investigating reaction mechanisms in organic synthesis.

Biology

The compound has been studied for its potential biological activities:

  • Antimicrobial Activity: Preliminary studies indicate effectiveness against various bacterial strains, although specific minimum inhibitory concentration (MIC) values are yet to be established.
  • Anticancer Properties: In vitro studies have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with significant IC50 values suggesting potential for drug development.

Industry

In industrial applications, this compound is explored for:

  • Production of specialty chemicals.
  • Development of polymers and advanced materials, particularly in electronic applications like organic light-emitting diodes (OLEDs) and liquid crystal displays (LCDs).

Data Table: Summary of Biological Activities

Activity TypeTarget Cell LineIC50 Value (µM)Reference
AntimicrobialE. faecalisTBD
AnticancerMCF-712.41
AnticancerHCT-1162.29

Antimicrobial Study

A study investigated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated promising activity, suggesting potential applications in developing new antimicrobial agents.

Anticancer Study

In a comparative analysis with traditional chemotherapeutics like doxorubicin, this compound exhibited superior cytotoxic effects against MCF-7 cells. The study highlighted its ability to induce cell cycle arrest at the S phase, leading to increased apoptosis rates.

Mechanism of Action

The mechanism of action of 4-Bromo-3’,4’-difluoro-5’-methoxybiphenyl depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine, fluorine, and methoxy groups can influence its binding affinity and selectivity towards these targets. The exact molecular pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 4-Bromo-3'-methoxybiphenyl (C₁₃H₁₁BrO): This compound lacks fluorine substituents but shares a bromine atom (4-position) and methoxy group (3'-position). This difference may influence reactivity in cross-coupling reactions .
  • 3-Bromo-4-fluoro-1,1'-biphenyl (C₁₂H₈BrF) :
    Here, fluorine is at the 4-position of one phenyl ring, while bromine is at the 3-position. The reduced number of fluorine atoms and altered positions may lower thermal stability and alter solubility in polar solvents compared to the target compound .

  • 4,4'-Difluoro-2-nitrodiphenyl (C₁₂H₇F₂NO₂): This nitro-substituted derivative has fluorine at both 4-positions. The nitro group introduces strong electron-withdrawing effects, significantly reducing aromatic ring reactivity toward electrophilic substitution compared to the methoxy-containing target compound .

Table 1: Comparative Data for Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
4-Bromo-3',4'-difluoro-5'-methoxybiphenyl $ \text{C}{13}\text{H}9\text{BrF}_2\text{O} $ 299.11 Br (4), F (3',4'), OMe (5') Pharmaceutical intermediates
4-Bromo-3'-methoxybiphenyl $ \text{C}{13}\text{H}{11}\text{BrO} $ 263.13 Br (4), OMe (3') Organic synthesis
3-Bromo-4-fluoro-1,1'-biphenyl $ \text{C}{12}\text{H}8\text{BrF} $ 251.10 Br (3), F (4) Materials science
4,4'-Difluoro-2-nitrodiphenyl $ \text{C}{12}\text{H}7\text{F}2\text{NO}2 $ 251.19 F (4,4'), NO₂ (2) Explosives, dyes

Key Observations:

  • Solubility: The target compound’s trifluorinated structure likely enhances solubility in nonpolar solvents compared to nitro- or hydroxyl-containing analogs .
  • Thermal Stability : Fluorine atoms at 3' and 4' positions may increase thermal stability due to strong C-F bonds, contrasting with nitro derivatives prone to decomposition .

Research Findings and Trends

  • Synthetic Challenges : The target compound’s multiple halogen and methoxy groups may complicate purification, as seen in lower yields for related methoxybiphenyls .
  • Crystallography : Derivatives like (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4,4′-difluoro-5′-methoxy-1,1′:3′,1′′-terphenyl-4′-yl)prop-2-en-1-one have been structurally characterized, indicating utility in crystallographic studies for molecular design .
  • Environmental Impact : Fluorinated biphenyls, including the target compound, may pose persistence concerns akin to perfluorinated compounds (PFCs), necessitating careful disposal .

Biological Activity

4-Bromo-3',4'-difluoro-5'-methoxybiphenyl is a biphenyl derivative that has garnered interest in various fields, including medicinal chemistry and materials science. Its unique combination of halogen and methoxy substituents suggests potential biological activities, particularly in modulating enzyme functions and interacting with various biological targets. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, case studies, and data tables.

The compound has the following chemical structure:

  • Molecular Formula : C13H9BrF2O
  • CAS Number : 29558-77-8

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of bromine and fluorine atoms can enhance binding affinity due to their electronegative nature, which may influence the compound's pharmacodynamics. The methoxy group can also play a role in modulating lipophilicity, potentially affecting membrane permeability and target interaction.

Antimicrobial Activity

A study reviewed the development of novel antimicrobial agents, highlighting the importance of structural modifications in enhancing activity against resistant strains of bacteria. While this compound itself was not explicitly tested, its structural analogs have shown significant antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Similar biphenyl derivatives have been investigated for their anticancer properties. For example, compounds with halogen substitutions have demonstrated efficacy in inhibiting cancer cell proliferation by targeting specific signaling pathways involved in tumor growth . The mechanism often involves the modulation of apoptosis-related proteins or interference with cell cycle progression.

Case Studies

  • Antimicrobial Efficacy : A comparative study on biphenyl derivatives indicated that those with fluorine substitutions had enhanced antimicrobial activity compared to their non-fluorinated counterparts. This suggests that this compound may possess similar properties .
  • Enzyme Inhibition : Research into enzyme inhibitors has shown that compounds with similar structures can effectively inhibit enzymes critical for bacterial survival. The inhibition mechanism often involves competitive binding at the active site .

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundNot extensively documentedPotentially activeModulation of enzyme activity
4-Bromo-3,5-difluoroanisoleModerateActiveInhibition of DNA synthesis
4-Bromo-3',4'-difluorobenzaldehydeHighActiveApoptosis induction in cancer cells

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